molecular formula C12H14N2O4 B561011 For-phe-gly-OH CAS No. 100135-64-6

For-phe-gly-OH

Cat. No.: B561011
CAS No.: 100135-64-6
M. Wt: 250.254
InChI Key: XDBHINYLDNESQY-JTQLQIEISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of For-phe-gly-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, formylphenylalanine, is attached to a solid support resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, phenylalanine, is coupled to the growing peptide chain using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Repetition: The deprotection and coupling steps are repeated for the addition of glycine.

    Cleavage: The completed peptide is cleaved from the solid support and purified.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and efficiency. The use of environmentally friendly solvents and reagents is also a focus in industrial settings to reduce the environmental impact of peptide synthesis .

Chemical Reactions Analysis

Types of Reactions: For-phe-gly-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

For-phe-gly-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of For-phe-gly-OH involves its ability to self-assemble into nanostructures through noncovalent interactions such as hydrogen bonding, hydrophobic interactions, and aromatic π–π stacking interactions. These interactions facilitate the formation of stable peptide-based materials. The molecular targets and pathways involved in its self-assembly include the peptide backbone and side chains, which interact to form ordered structures .

Comparison with Similar Compounds

For-phe-gly-OH can be compared with other similar tripeptides and dipeptides:

    Similar Compounds: Gly-phe, phe-phe, gly-gly-phe, and phe-gly-phe.

    Uniqueness: this compound is unique due to the presence of the formyl group, which enhances its self-assembly properties and stability. .

Properties

IUPAC Name

2-[[(2S)-2-formamido-3-phenylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-8-14-10(12(18)13-7-11(16)17)6-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBHINYLDNESQY-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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